2-Fluoro-6-nitrophenylacetonitrile
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Overview
Description
2-Fluoro-6-nitrophenylacetonitrile is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a cyanide group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenylacetonitrile typically involves the nitration of 6-fluorobenzyl cyanide. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrophenylacetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The cyanide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Fluoro-2-aminobenzyl cyanide.
Substitution: Various substituted benzyl cyanides depending on the nucleophile used.
Oxidation: 6-Fluoro-2-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-6-nitrophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrophenylacetonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The cyanide group can also participate in various biochemical pathways, potentially inhibiting certain enzymes or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-aminobenzyl cyanide
- 6-Fluoro-2-nitrobenzoic acid
- 2-Nitrobenzyl cyanide
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWFTTRSKJXYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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